Stigmasterol-d6 (Major)
CAS No.:
Cat. No.: VC0206882
Molecular Formula: C₂₉H₄₂D₆O
Molecular Weight: 418.73
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₉H₄₂D₆O |
---|---|
Molecular Weight | 418.73 |
Introduction
Chemical Structure and Physical Properties
Chemical Structure and Formula
Stigmasterol-d6 (Major) has a molecular formula of C₂₉H₄₂D₆O , with six deuterium atoms strategically positioned on the side chain of the molecule. This allows researchers to distinguish between endogenous stigmasterol and the deuterated analog in analytical procedures.
The core structure of stigmasterol consists of a tetracyclic ring system characteristic of steroids, with a hydroxyl group at the C-3 position and two double bonds: one between C-5 and C-6 in the B ring and another between C-22 and C-23 in the side chain . The deuterium atoms in stigmasterol-d6 are primarily located on the side chain, which enables precise tracking in metabolic studies.
Physical Properties
The key physical properties of Stigmasterol-d6 (Major) are summarized in Table 1:
Property | Value |
---|---|
Molecular Formula | C₂₉H₄₂D₆O |
Molecular Weight | 418.73 g/mol |
Physical Appearance | White powder (similar to non-deuterated stigmasterol) |
Melting Point | Approximately 165-167°C (based on stigmasterol) |
Solubility | Soluble in chloroform (approximately 50 mg/ml), insoluble in water |
Product Format | Available as neat compound for analytical standards |
Analytical Applications and Detection Methods
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Stigmasterol-d6 serves as an effective internal standard in GC-MS analysis, particularly for quantifying sterol content in biological samples. The deuterium labeling provides a distinct mass spectral pattern that can be differentiated from the non-labeled compound, allowing for accurate quantification .
In GC-MS analysis, stigmasterol-d6 can be analyzed after conversion to trimethylsilyl (TMS) derivatives. The retention time and fragmentation patterns provide reliable identification and quantification parameters as shown in Table 2 :
Sterol (TMS Derivatives) | Parent Ion (m/z) | Peak for Identification (m/z) | Relative Retention Time (RRT) |
---|---|---|---|
Cholesterol-d6 | 464 | 464 | 1.013 |
Desmosterol-d6 | 462 | 462 | 0.984 |
Stigmasterol-d6 | 464 | 464 | ~1.013* |
*Approximate value based on similar deuterated sterols
Liquid Chromatography-Mass Spectrometry (LC-MS)
Stigmasterol-d6 is also valuable in LC-MS applications, particularly when studying sterol metabolism and interaction with pharmaceuticals. The deuterium labeling allows for selective ion monitoring, making it possible to track the compound through complex biological matrices .
Role in Metabolic Pathway Studies
One of the primary applications of stigmasterol-d6 is in metabolic studies. The presence of deuterium atoms allows researchers to track the metabolism and fate of sterols in biological systems with high precision. This is particularly valuable for:
-
Studying phytosterol absorption and metabolism in humans and animals
-
Investigating sterol conversion pathways in insects and other organisms
-
Examining interactions between dietary sterols and pharmaceuticals
-
Quantifying endogenous production versus dietary intake of sterols
In insect studies, researchers have utilized deuterated sterols to track the conversion of phytosterols into cholesterol. For example, in silkworm (Bombyx mori) studies, the enzyme activity of DHCR24 (24-dehydrocholesterol reductase) was determined by measuring the peak area ratio of detected cholesterol-d6 to desmosterol-d6 . This approach allows for precise tracking of sterol metabolism in omnivorous insects that feed on multiple food origins.
Comparison with Other Deuterated Sterols
Stigmasterol-d6 is one of several deuterated sterols used in analytical chemistry and biochemical research. Table 3 provides a comparison of stigmasterol-d6 with other commonly used deuterated sterols:
Compound | Molecular Formula | Molecular Weight (g/mol) | Primary Applications |
---|---|---|---|
Stigmasterol-d6 | C₂₉H₄₂D₆O | 418.73 | Metabolic studies, internal standard for phytosterol analysis |
Cholesterol-d6 | C₂₇H₃₈D₆O | 392.73 | Internal standard for cholesterol quantification |
Cholesterol-d7 | C₂₇H₃₇D₇O | 393.74 | Internal standard with high isotopic purity |
Desmosterol-d6 | C₂₇H₃₈D₆O | 390.73 | Studying cholesterol biosynthesis |
Each of these compounds offers specific advantages in different analytical contexts. The choice of which deuterated sterol to use depends on the specific research question, the biological system under investigation, and the analytical methods employed.
Research Applications and Case Studies
Metabolic Studies in Insects
Research has utilized deuterated sterols, including stigmasterol-d6, to study sterol conversion in omnivorous insects. These studies have examined the conversion of phytosterols into desmosterol and subsequently into cholesterol via dehydration, epoxidation, and dealkylation processes . The enzymatic activity of DHCR24 variants can be assessed by measuring the conversion of desmosterol-d6 to cholesterol-d6, providing insights into sterol metabolism across different species.
Pharmaceutical Interaction Studies
The interaction of sterols with pharmaceuticals is an important area of research, particularly in the context of drug absorption and metabolism. Deuterated sterols like stigmasterol-d6 help researchers understand how dietary components interact with medications, potentially affecting their efficacy and bioavailability.
Analytical Method Development
Stigmasterol-d6 serves as a valuable internal standard for developing and validating analytical methods for sterol quantification. Its distinctive mass spectral characteristics make it ideal for ensuring analytical accuracy and precision in complex biological samples .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume